molecular formula C19H20N4OS B2680020 (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one CAS No. 1010868-10-6

(Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one

Cat. No.: B2680020
CAS No.: 1010868-10-6
M. Wt: 352.46
InChI Key: QSCNMGHRKNZEBR-WJDWOHSUSA-N
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Description

(Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine moiety, and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Attachment of the Pyrazole Group: The pyrazole moiety can be attached through a condensation reaction between a pyrazole aldehyde and the thiazole-piperidine intermediate, often under acidic or basic conditions to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the methylene bridge or the thiazole ring, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products

The major products from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-inflammatory, antimicrobial, and anticancer agent, among other therapeutic areas.

Industry

In industry, the compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties tailored to industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one: can be compared to other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the piperidine, pyrazole, and thiazole rings in a single molecule provides a versatile scaffold for chemical modifications and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-2-(4-methylpiperidin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-13-7-9-23(10-8-13)19-21-18(24)16(25-19)11-15-12-20-22-17(15)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCNMGHRKNZEBR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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